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Compound of Interest |

2-(2-Chloro-3-
Compound Name:
methylphenyl)acetonitrile

CAS No.: 200214-73-9

Cat. No.: B1422766

. J

CAS Registry Number: 200214-73-9 IUPAC Name: 2-(2-Chloro-3-methylphenyl)acetonitrile
Synonyms: 2-Chloro-3-methylphenylacetonitrile; (2-Chloro-3-methylphenyl)methyl cyanide
Molecular Formula: CoHsCIN Molecular Weight: 165.62 g/mol

Executive Summary

2-Chloro-3-methylbenzyl cyanide is a high-value building block characterized by a specific 2,3-
disubstitution pattern on the benzene ring. This "ortho-chloro, meta-methyl" motif introduces
significant steric hindrance and lipophilicity to downstream molecules, properties that are
critical for modulating metabolic stability and receptor binding affinity in drug discovery. It
serves as a pivotal intermediate for converting simple xylenes into complex phenylacetic acids,
phenethylamines, and heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Property Value /| Description

Colorless to pale yellow liquid (or low-melting

Appearance solid)

Boiling Point ~260-265 °C (Predicted at 760 mmHg)

Density 1.15 + 0.06 g/cm3

Solubility Insolub.le.in water; Soluble in DCM, EtOAc,
Acetonitrile, Toluene

Flash Point >110 °C (Estimated)

pKa (C-H) ~16 (Activated methylene proton)

Refractive Index ~1.54

Structural Insight: The ortho-chlorine atom exerts a steric shielding effect on the benzylic
carbon, potentially retarding nucleophilic attack compared to unsubstituted benzyl cyanides.
The meta-methyl group adds electron density via hyperconjugation but primarily serves as a
lipophilic anchor in medicinal chemistry optimization.

Synthetic Pathways & Production

The industrial and laboratory preparation of 2-Chloro-3-methylbenzyl cyanide typically
proceeds via the cyanidation of 2-chloro-3-methylbenzyl halides, which are themselves derived
from 2-chloro-m-xylene.

Core Synthesis Workflow

The synthesis requires careful control of radical halogenation to avoid over-halogenation or ring
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Figure 1: Synthetic pathway from 2-chloro-m-xylene to the target cyanide and downstream
derivatives.[1]

Detailed Experimental Protocol

Step 1: Radical Bromination (Preparation of Precursor)

Reagents: 2-Chloro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

Solvent: Acetonitrile or CCla (anhydrous).

Procedure: Reflux the mixture under nitrogen. The reaction is monitored by GC/TLC.

Critical Insight: Stop the reaction at ~90% conversion to prevent the formation of the gem-
dibromide or the bis-benzylic bromide (bromination of both methyl groups).

Step 2: Cyanidation (The Target Synthesis)

e Reagents: 2-Chloro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq),
Tetrabutylammonium bromide (TBAB, 0.05 eq).

e Solvent: Toluene/Water biphasic system (1:1).

e Procedure:

[¢]

Dissolve the benzyl bromide in toluene.

Dissolve NaCN in water.

[e]

o

Add the agueous phase to the organic phase, followed by the PTC (TBAB).

[¢]

Heat to 60—70 °C with vigorous stirring (1000 rpm) for 4—6 hours.

[e]

Workup: Separate layers. Wash organic layer with dilute NaOH (to remove isocyanide
byproduct traces) and brine. Dry over MgSOa4 and concentrate.

[¢]

Purification: Vacuum distillation is preferred over column chromatography for scale-up.
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Reactivity & Applications

The nitrile group in 2-Chloro-3-methylbenzyl cyanide is a versatile "chemical handle," allowing
access to three major classes of derivatives.

A. Hydrolysis to Phenylacetic Acids

e Reaction: Acidic hydrolysis (H2SO4/AcOH) converts the nitrile to 2-chloro-3-
methylphenylacetic acid.

o Application: This acid moiety is a bioisostere for dicamba-like herbicides and a scaffold for
NSAID synthesis (analogous to diclofenac/lumiracoxib structures).

B. Reduction to Phenethylamines

» Reaction: Hydrogenation (Raney Ni/Hz or LiAlHa4) yields 2-(2-chloro-3-
methylphenyl)ethanamine.

» Application: A precursor for CNS-active agents. The 2-chloro substituent protects the amine
from metabolic deamination, while the 3-methyl group increases blood-brain barrier (BBB)
penetration.

C. Alpha-Alkylation (C-C Bond Formation)

o Reaction: Deprotonation with a strong base (NaH, LDA) generates a resonance-stabilized
carbanion that attacks alkyl halides.

« Insight: Due to the ortho-chloro group, the benzylic position is sterically crowded. Use of
small electrophiles (Mel, EtBr) works well, but bulky electrophiles may require higher
temperatures or stronger bases (e.g., LIHMDS).

Safety & Handling (MSDS Summary)
Hazard Classification:

e Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

o Skin/Eye Irritation: Category 2.
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Specific Hazards:

o Cyanide Generation: Contact with strong acids liberates highly toxic Hydrogen Cyanide
(HCN) gas.[2]

o Skin Absorption: Benzyl cyanides penetrate skin rapidly; systemic toxicity can occur.
Handling Protocol:

o Engineering Controls: Always handle in a certified chemical fume hood.

o PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

o Spill Response: Do not use acidic absorbents. Treat spills with basic hypochlorite solution
(bleach) to oxidize cyanide residues before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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